delta-Decalactone, (+)-

Description

Historical Context and Discovery in Natural Products

First identified as a significant flavor compound, δ-decalactone has a rich history intertwined with the analysis of natural products. It is recognized as a key contributor to the characteristic flavors of many foods. scientificlabs.co.uk The compound is naturally present in a wide array of fruits, including peaches, apricots, raspberries, mangos, and strawberries. odowell.comsigmaaldrich.com Its presence is not limited to fruits; it is also a crucial component of the flavor profile of various dairy products like milk, butter, and cheese. odowell.comhpa.gov.tw The desirable creamy and coconut-like flavor notes in full-fat cream and milk-based products are attributed in part to δ-decalactone. nih.gov

Beyond the realm of food, δ-decalactone has been identified in the natural world in other contexts. For instance, it has been found in the mandibular glands of the ant Neoponera apicalis. hpa.gov.tw The R-enantiomer of δ-decalactone serves as a primary component of the warning odor of the North American porcupine. wikipedia.org The widespread occurrence of δ-decalactone across different biological sources highlights its significance in chemical ecology and as a fundamental flavor and aroma molecule in nature.

The following table provides a summary of the natural occurrence of δ-decalactone:

| Natural Source | Reported Concentration |

| Raspberry | 0.005-1.4 mg/kg hpa.gov.tw |

| Butter | 0.85-7.95 ppm hpa.gov.tw |

| White Wine | 0.06 mg/kg hpa.gov.tw |

| Rum | 0.02 mg/kg hpa.gov.tw |

| Coconut | 0.1-97 mg/kg hpa.gov.tw |

| Nonfat Dry Milk | Main flavor compound scientificlabs.co.ukscientificlabs.co.uk |

| Mango | Present sigmaaldrich.comscientificlabs.co.uk |

| Peach | Present odowell.com |

Significance in Flavor and Fragrance Science

The sensory properties of (+)-δ-decalactone are of paramount importance in the flavor and fragrance industry. It is characterized by a distinct creamy, coconut-like, and peachy aroma. odowell.comacsint.biz This unique olfactory profile makes it a valuable ingredient for food and beverage applications, where it is used to impart or enhance creamy and fruity notes in products such as dairy items, baked goods, and beverages. dataintelo.comdatahorizzonresearch.com Its taste is described as waxy, coconut, lactonic, fatty, creamy, nutty, and fruity. odowell.com

The organoleptic properties of δ-decalactone are summarized in the table below:

| Property | Description |

| Odor Profile | Creamy, coconut, peach-like, sweet, fatty, milky, nutty. odowell.comsigmaaldrich.comfragranceu.com |

| Taste Profile | Waxy, coconut, lactonic, fatty, creamy, nutty, fruity. odowell.com |

| Applications | Dairy products, beverages, baked goods, confectionery, perfumes, lotions. dataintelo.comdatahorizzonresearch.com |

Overview of Research Domains

Research concerning (+)-δ-decalactone spans several scientific disciplines, primarily focusing on its synthesis and production, as well as its applications beyond flavor and fragrance.

Synthesis and Production: Significant research efforts have been directed towards both the chemical and biotechnological synthesis of δ-decalactone.

Chemical Synthesis: Traditional chemical synthesis routes often involve the Baeyer-Villiger oxidation of 2-pentylcyclopentanone. odowell.comwikipedia.orggoogle.com Other methods include the carboxylation of 1-nonen-4-ol (B1595558) and synthesis from raw materials like furfural (B47365) and n-amyl alcohol. odowell.compatsnap.com

Biotechnological Production: There is a growing interest in producing δ-decalactone through biotechnological methods due to consumer demand for natural products. acs.org This includes microbial fermentation and biotransformation processes. For instance, microorganisms such as Yarrowia lipolytica can produce γ-decalactone from ricinoleic acid, and similar principles are applied for δ-lactone production. researchgate.net Research has also explored the use of enzymes, such as cytochrome P450 monooxygenases, for the stereoselective hydroxylation of fatty acids to produce precursors for chiral lactones like (S)-δ-decalactone. researchgate.net Another approach involves the microbial reduction of massoia lactone to yield δ-decalactone. googleapis.comgoogle.com

Emerging Applications: Beyond its established role in the food and fragrance industries, research is exploring other potential applications for δ-decalactone. These include its use in pharmaceuticals as an excipient in drug formulations and in household products. dataintelo.comgoogle.com There is also research into its potential therapeutic benefits. datahorizzonresearch.com

The following table outlines the primary research domains related to (+)-δ-decalactone:

| Research Domain | Key Focus Areas |

| Chemical Synthesis | Baeyer-Villiger oxidation, Carboxylation of unsaturated alcohols, Multi-step synthesis from simple precursors. odowell.comgoogle.compatsnap.com |

| Biotechnology | Microbial fermentation, Biotransformation of fatty acids, Enzymatic synthesis, Microbial reduction. researchgate.netresearchgate.netgoogleapis.com |

| New Applications | Pharmaceutical excipients, Household product fragrances, Potential therapeutic properties. dataintelo.comdatahorizzonresearch.comgoogle.com |

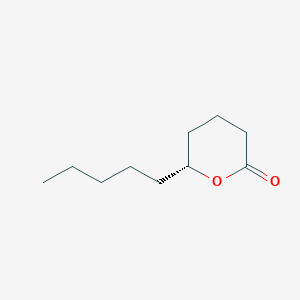

Structure

3D Structure

Properties

IUPAC Name |

(6R)-6-pentyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBSPIPJMLAMEP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904960 | |

| Record name | (+)-delta-Decalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2825-91-4 | |

| Record name | delta-Decalactone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002825914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-delta-Decalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.-DECALACTONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37370L6J1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Chemoreception Mechanisms

Characterization of Sensory Descriptors

The aroma of (+)-delta-decalactone is consistently described with a range of rich and pleasant terms. It is widely recognized for its creamy, coconut-like, and fruity aroma. datahorizzonresearch.com Other common descriptors include milky, buttery, sweet, and peach-like. firmenich.comchemicalbull.comacsint.biz At lower concentrations, it is noted for its sweet and oily-creamy softness, while the undiluted material can have a sharper, coumarinic top note. pellwall.com Its profile is distinct from its isomer, gamma-decalactone, which presents a more dominant peach-like aroma, whereas delta-decalactone (B1670226) leans towards coconut and creamy notes.

Table 3: Common Sensory Descriptors for (+)-delta-Decalactone

| Descriptor | Reference |

|---|---|

| Creamy | firmenich.comchemicalbull.comacsint.bizpellwall.com |

| Coconut | firmenich.comacsint.bizthegoodscentscompany.com |

| Fruity | chemicalbull.comacsint.biz |

| Milky | firmenich.comacsint.biz |

| Buttery | firmenich.comchemicalbull.com |

| Peach | acsint.biz |

| Sweet | pellwall.com |

Determination of Odor Activity Values and Aroma Impact

Studies have confirmed the significant aroma impact of (+)-delta-decalactone through OAVs. In an analysis of Longjing tea, both enantiomers of delta-decalactone were found to be important to the perceived aroma, with (S)-(-)-δ-decalactone having an OAV of 2-4 and (R)-(+)-δ-decalactone having an OAV of 1-3. nih.govacs.orgresearchgate.net This indicates that both forms contribute meaningfully to the tea's characteristic aroma. nih.govacs.org

Furthermore, in dairy products, delta-decalactone is considered an indispensable lactone for the full range of dairy flavors, acting as a cornerstone for buttery and creamy notes. firmenich.com Its high flavor dilution (FD) factor found in studies on full-fat cream further establishes its role as a key odor-active volatile. nih.gov It is described as a fundamental component of the "backbone of most dairy flavors." perfumerflavorist.com

Table 4: Odor Activity Values (OAVs) of δ-Decalactone Enantiomers in Longjing Tea

| Enantiomer | Odor Activity Value (OAV) | Reference |

|---|---|---|

| (S)-(-)-δ-decalactone | 2 - 4 | nih.govacs.orgresearchgate.net |

Influence on Overall Aromatic Reconstitution

Delta-decalactone, particularly the (+)-enantiomer, is a significant contributor to the aroma profiles of numerous natural products. leffingwell.com It is recognized for its characteristic creamy, coconut, and peach-like scent. thegoodscentscompany.comperfumersapprentice.comperfumerflavorist.com This lactone is integral to the backbone of most dairy flavors, and its presence is crucial for the authentic aromatic reconstitution of products like butter, cheese, and milk. perfumerflavorist.comsigmaaldrich.comscientificlabs.co.uk In fresh butter flavors, for instance, the addition of delta-decalactone can bring the entire flavor profile into sharp focus. perfumerflavorist.com It is a principal flavor compound in nonfat dry milk, as well as evaporated and dried whole milk. scientificlabs.co.ukscientificlabs.co.uk

Beyond dairy, (+)-delta-decalactone imparts depth and authenticity to fruit aromas, especially in peaches, nectarines, and mangos. perfumerflavorist.comjeneilbiotech.comulprospector.com Its influence extends to complex food systems as well. In studies of Longjing tea, δ-decalactone was identified as a key aroma-active compound, and its presence or absence significantly impacted the threshold and character of the reconstituted tea aroma. nih.gov Similarly, in the unique "Cong flavor" of premium Wuyi rock tea, δ-decalactone has been identified as a contributor to the characteristic woody notes. mdpi.com It is also considered a key aroma-active compound in the flavor profile of sweet orange juice. researchgate.net The compound's ability to enhance and define specific aromatic notes makes it a critical component in the accurate recreation of natural scents and flavors.

Molecular Mechanisms of Olfactory Perception

The perception of (+)-delta-decalactone begins with its interaction with olfactory receptors (ORs), which are located on the surface of olfactory sensory neurons. frontiersin.org These receptors are part of the large G-protein-coupled receptor (GPCR) superfamily. frontiersin.orggoogle.com The general mechanism of perception involves the binding of an odorant molecule, or ligand, such as (+)-delta-decalactone, to a specific OR. google.com This binding event triggers a conformational change in the receptor, activating an associated G-protein (typically Gαolf). The activated G-protein then stimulates adenylate cyclase, leading to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orggoogle.com This rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron, which generates a signal that is transmitted to the brain and perceived as a specific scent. frontiersin.org

Interactions with Mammalian Olfactory Receptors

Scientific investigations have begun to unravel the specific interactions between (+)-delta-decalactone and human olfactory receptors, providing a molecular basis for its perceived aroma.

Molecular docking studies have been employed to predict the binding affinity between δ-decalactone and various human olfactory receptors. In a study analyzing the key aroma compounds of Wuyi rock tea, δ-decalactone was shown to spontaneously bind to several olfactory receptors with a calculated binding affinity of ≤−5.0 kcal/mol. mdpi.com The research identified stable hydrophobic interactions between δ-decalactone and amino acid residues SER-108 and HIS-164 of the receptor OR1E2. mdpi.com Another study investigating the broadly tuned receptor OR1D2 determined the potency of δ-decalactone, reporting a logEC50 value of -2.99. chemcom.be These findings quantify the binding strength and highlight the specific molecular interactions that underpin the perception of this lactone.

Binding and Activation Data of (+)-delta-Decalactone with Human Olfactory Receptors

| Olfactory Receptor | Binding Affinity (kcal/mol) | Potency (logEC50) | Interacting Residues | Reference |

|---|---|---|---|---|

| OR1E2 | ≤−5.0 | Data not available | SER-108, HIS-164 | mdpi.com |

| OR5M3 | ≤−5.0 | Data not available | Data not available | mdpi.com |

| OR7D4 | ≤−5.0 | Data not available | Data not available | mdpi.com |

| OR7G1 | ≤−5.0 | Data not available | Data not available | mdpi.com |

| OR8D1 | ≤−5.0 | Data not available | Data not available | mdpi.com |

| OR8G1 | ≤−5.0 | Data not available | Data not available | mdpi.com |

| OR1D2 | Data not available | -2.99 | Data not available | chemcom.be |

Research has confirmed that δ-decalactone functionally activates a range of human olfactory receptor subtypes. A molecular docking study identified stable binding between δ-decalactone and the receptors OR1E2, OR5M3, OR7D4, OR7G1, OR8D1, and OR8G1. mdpi.com The simulations predicted that the compound could adopt multiple stable spatial conformations within the binding pockets of these receptors, with as many as 10 distinct conformations identified for OR1E2, OR7D4, and OR8D1. mdpi.com This suggests a complex interaction that contributes to the nuanced perception of its aroma. Furthermore, components of butter aroma, which include δ-decalactone, have been shown to activate olfactory receptors on neutrophils, leading to cAMP production and chemotaxis. frontiersin.org

Response Modulation in Insect Olfactory Systems

In addition to its role in mammalian olfaction, (+)-delta-decalactone is a significant semiochemical in insect olfactory systems, modulating behaviors by activating specific olfactory receptors.

The olfactory receptor AgOr48 from the malaria vector mosquito, Anopheles gambiae, has been identified as a key receptor for lactones, including (+)-delta-decalactone. nih.govresearchgate.net When this receptor is co-expressed with the obligatory co-receptor (Orco) in heterologous systems, it functions as an odorant-gated ion channel that is activated by δ-decalactone. nih.govnih.gov

Studies have revealed that the AgOr48 receptor complex is enantioselective, displaying significantly different potencies for the two enantiomers of δ-decalactone. nih.govresearchgate.netoup.com Specifically, R-(+)-δ-decalactone is a substantially more potent agonist than its S-(−) counterpart. nih.govoup.com This differential activation demonstrates the high degree of specificity in the ligand-receptor interaction, even within insect olfactory systems. nih.gov

Agonist Potency of δ-Decalactone Enantiomers on AgOr48 Receptor Complex

| Compound | Receptor Complex | EC50 (logM) | Reference |

|---|---|---|---|

| R-(+)-delta-Decalactone | AgOr48 + AgOrco | -7.01 ± 0.02 | nih.govoup.com |

| S-(−)-delta-Decalactone | AgOr48 + AgOrco | -6.41 ± 0.02 | nih.govoup.com |

Pharmacological Inhibition of Receptor Activation (e.g., Na+/Ca2+ Exchange Blockade)researchgate.net

The activation of olfactory receptors (ORs) by specific odorants, such as (+)-delta-decalactone, can be modulated by pharmacological agents that target components of the signal transduction pathway. Research has demonstrated that inhibitors of the Na+/Ca2+ exchanger (NCX) can effectively block the activation of insect olfactory receptors, suggesting a crucial role for this exchanger in the chemosensory process. nih.gov

Studies utilizing recombinant mosquito olfactory receptors from Anopheles gambiae, specifically the AgOr48/AgOrco complex which is known to respond to δ-decalactone, have provided significant insights into this inhibitory mechanism. nih.gov These receptors, when heterologously expressed in human embryonic kidney (HEK293T) cells, can be activated by their cognate ligand, δ-decalactone, resulting in measurable physiological responses such as inward currents and calcium influx. nih.gov

One key pharmacological agent used to investigate this pathway is KB-R7943, a known inhibitor of the Na+/Ca2+ exchanger. nih.gov Experiments have shown that the application of KB-R7943 effectively suppresses both the odorant-gated current and the odorant-evoked calcium signal in these recombinant receptor systems. nih.gov When AgOr48/AgOrco-expressing cells were stimulated with δ-decalactone, they generated a graded inward current. nih.gov The introduction of KB-R7943 suppressed these currents in a concentration-dependent manner. nih.gov

The blockade of the δ-decalactone-induced response by KB-R7943 points to a functional link between the ionotropic olfactory receptor and a Na+/Ca2+ exchanger. nih.gov The rapid kinetics of the receptor response are consistent with its ionotropic nature, functioning as an odorant-gated ion channel. nih.gov The inhibition by an NCX blocker suggests that the calcium dynamics, which are a critical part of the signaling cascade, are at least partially regulated by this exchanger. The findings indicate that KB-R7943 is a valuable tool for studying the functional properties of arthropod olfactory receptors and suggests that the Na+/Ca2+ exchanger may be a target for developing new methods to control insect pests and disease vectors. nih.gov

Interactive Data Table: Effect of KB-R7943 on δ-Decalactone-Activated Olfactory Receptors

This table summarizes the experimental findings on the inhibition of δ-decalactone-activated mosquito olfactory receptors (AgOr48/AgOrco) by the Na+/Ca2+ exchange inhibitor, KB-R7943.

| Parameter | Experimental Detail | Finding | Reference |

| Cell System | HEK293T cells expressing AgOr48/AgOrco receptors | Provides a model to study specific receptor function. | nih.gov |

| Cognate Ligand | δ-decalactone (1-100 μM) | Activates the AgOr48/AgOrco receptor complex. | nih.gov |

| Inhibitor | KB-R7943 (0.1-100 μM) | An inhibitor of the Na+/Ca2+ exchanger. | nih.gov |

| Electrophysiology | Whole-cell voltage clamp | Measures inward currents upon receptor activation. | nih.gov |

| Calcium Imaging | Fura-2-based imaging | Measures changes in intracellular calcium concentration. | nih.gov |

| Effect on Current | Application of KB-R7943 | Suppressed δ-decalactone-activated currents in a concentration-dependent and voltage-dependent manner. | nih.gov |

| Effect on Calcium | Application of KB-R7943 (10 μM) | Almost completely blocked calcium influx evoked by δ-decalactone. | nih.gov |

| Reversibility | Washout of KB-R7943 | The inhibitory effects were found to be partially irreversible. | nih.gov |

Biosynthesis Pathways and Metabolic Engineering

Endogenous Biosynthetic Routes in Microorganisms and Plants

The synthesis of (+)-delta-decalactone within living organisms is a multi-step process that begins with common fatty acids. These precursors undergo a series of transformations, including the introduction of a hydroxyl group and subsequent chain shortening, ultimately leading to the formation of the lactone ring.

Precursor Fatty Acid Metabolism

The journey to (+)-delta-decalactone often starts with linoleic acid, an 18-carbon polyunsaturated fatty acid. This precursor must first be chemically altered to introduce a hydroxyl group, a critical step for the eventual formation of the lactone.

The breakdown of linoleic acid is a key initial phase in the biosynthesis of δ-decalactone. mdpi.com This process often involves hydroperoxidation, a chemical transformation that readies the fatty acid for subsequent enzymatic action. mdpi.com Studies have demonstrated that the conversion of labeled linoleic acid into δ-decalactone necessitates such preliminary chemical changes before the β-oxidation pathway can proceed. mdpi.com

The involvement of a 13-lipoxygenase-peroxidase pathway has been identified in the production of δ-decalactone from linoleic acid in some yeasts. mdpi.com This highlights the importance of oxygenation in creating the necessary hydroxy fatty acid intermediates. gsartor.org In fact, it is presumed that yeasts produce coriolic acid, a hydroxy fatty acid, as an intermediate from linoleic acid. google.com This can be achieved through methods like photooxidation or treatment with soybean lipoxygenase, followed by reduction of the resulting hydroperoxide. google.com

Several hydroxylated fatty acids serve as direct precursors for δ-decalactone. These intermediates already possess the crucial hydroxyl group that will eventually form the lactone ring.

One such precursor is 11-hydroxypalmitic acid . google.com This compound can be converted into δ-decalactone by various microorganisms, including certain species of Candida. google.com Notably, 11-hydroxypalmitic acid can be extracted from natural sources like jalap or sweet potatoes for the production of natural δ-decalactone. google.commdpi.com

Another important set of precursors are the coriolic acid isomers . mdpi.com Specifically, (13R)-coriolic acid, found in the seed oil of Coriaria nepalensis, can be degraded through β-oxidation to yield (R)-δ-decalactone. mdpi.com Conversely, its enantiomer, (13S)-coriolic acid from Monnina emarginata seed oil, can be used to produce (S)-δ-decalactone. mdpi.com The conversion of coriolic acid to δ-decalactone has been demonstrated in microorganisms like Cladosporium and various yeasts. google.com

Peroxisomal β-Oxidation Pathway

Once a suitable hydroxylated fatty acid is formed, it enters the peroxisomal β-oxidation pathway. This metabolic process systematically shortens the carbon chain of the fatty acid, two carbons at a time, until it reaches the appropriate length for lactonization. mdpi.comcdnsciencepub.com Unlike mitochondrial β-oxidation, which is highly efficient in breaking down fatty acids completely for energy, peroxisomal β-oxidation can lead to the accumulation of intermediates, which is key for lactone formation. mdpi.comnih.gov

The chain-shortening process within the peroxisome is catalyzed by a series of enzymes. The main players include:

Acyl-CoA Oxidase (AOx): This enzyme catalyzes the first and often rate-limiting step of β-oxidation, introducing a double bond into the fatty acyl-CoA. asm.orgwikipedia.org In the yeast Yarrowia lipolytica, multiple AOx isozymes exist with varying specificities for fatty acid chain lengths. asm.org For instance, deleting the gene for a short-chain specific AOx (Aox3) can lead to increased production of γ-decalactone, suggesting its role in the further breakdown of the C10 precursor. asm.org Conversely, acyl-CoA oxidase 1 (ACX1) has been shown to be vital for γ-decalactone biosynthesis in peach fruit. nih.gov

Multifunctional Hydratase/Dehydrogenase: This enzyme performs the next two steps: hydration of the double bond to form a hydroxyl group and subsequent oxidation of this hydroxyl group to a keto group. nih.govwikipedia.org The accumulation of 3-hydroxy-γ-decalactone in some yeast strains suggests that the dehydrogenase activity can be a control point in the β-oxidation flux. nih.gov

Thiolase: This enzyme carries out the final step of the cycle, cleaving the β-ketoacyl-CoA to release a two-carbon acetyl-CoA unit and a shortened acyl-CoA, which can then undergo further rounds of β-oxidation. wikipedia.orgnih.gov Thiolases can also be involved in the reverse reaction, extending carbon chains. oup.com

| Enzyme | Function in β-Oxidation | Relevance to Lactone Biosynthesis |

|---|---|---|

| Acyl-CoA Oxidase (AOx) | Catalyzes the initial dehydrogenation of acyl-CoA. wikipedia.org | A key rate-limiting enzyme; its specificity influences the accumulation of lactone precursors. asm.orgnih.gov |

| Multifunctional Hydratase/Dehydrogenase | Hydrates the double bond and oxidizes the resulting hydroxyl group. nih.govwikipedia.org | Activity balance can influence the pool of hydroxy-acyl intermediates available for lactonization. nih.gov |

| Thiolase | Cleaves the β-ketoacyl-CoA, shortening the fatty acid chain. wikipedia.org | Finalizes the chain-shortening cycles to produce the C10 precursor for δ-decalactone. nih.gov |

The introduction of the hydroxyl group onto the fatty acid precursor is a critical step that can be catalyzed by several types of enzymes. The position of this hydroxyl group ultimately determines whether a γ- or δ-lactone is formed. acs.org

Lipoxygenases (LOX): These enzymes are instrumental in the initial oxygenation of unsaturated fatty acids like linoleic acid. mdpi.comgsartor.org For instance, a 13-lipoxygenase is involved in a pathway leading to δ-decalactone. mdpi.com The resulting hydroperoxy fatty acids are then reduced to the corresponding hydroxy fatty acids. google.com

Epoxygenases: These enzymes can create an epoxide ring on the fatty acid chain. mdpi.com In some pathways, this epoxide is subsequently opened by an epoxide hydrolase to form a diol, which can then be further metabolized. gsartor.org For example, the expression of a delta 12-epoxygenase in Arabidopsis can convert linoleic acid to an epoxy fatty acid. nih.gov

Hydratases: These enzymes directly add a water molecule across a double bond in a fatty acid to create a hydroxyl group. mdpi.comnih.gov For example, a linoleate (B1235992) 13-hydratase from Lactobacillus acidophilus can convert linoleic acid into 13-hydroxy-9(Z)-octadecenoic acid, a precursor that can be biotransformed into δ-decalactone by yeasts like Yarrowia lipolytica. nih.govresearchgate.net

| Enzyme Class | Mechanism of Hydroxylation | Example in Lactone Biosynthesis |

|---|---|---|

| Lipoxygenases (LOX) | Catalyze the addition of molecular oxygen to form a hydroperoxy fatty acid. gsartor.org | A 13-lipoxygenase pathway is involved in converting linoleic acid to precursors for δ-decalactone. mdpi.com |

| Epoxygenases | Form an epoxide ring on the fatty acid chain. mdpi.com | Subsequent hydrolysis of the epoxide can lead to hydroxylated intermediates for lactone synthesis. gsartor.org |

| Hydratases | Directly add water across a double bond. mdpi.com | Linoleate 13-hydratase produces a direct precursor for δ-decalactone from linoleic acid. nih.gov |

Spontaneous Lactonization from Hydroxy Fatty Acids

The final step in the biosynthesis of many lactones, including delta-decalactone (B1670226), is the intramolecular cyclization of a corresponding hydroxy fatty acid precursor. This process, known as lactonization, can occur spontaneously without direct enzymatic catalysis.

The direct precursor for delta-decalactone is 5-hydroxydecanoic acid. The formation of the six-membered ring of a δ-lactone is a thermodynamically favorable process. mdpi.com The cyclization happens when the terminal carboxyl group and the hydroxyl group on the fifth carbon of the hydroxy acid react to form an intramolecular ester. acs.orgacs.org This reaction is essentially a reversible esterification.

Several factors can influence the rate and equilibrium of this spontaneous reaction. The stability of γ- (five-membered) and δ- (six-membered) lactone rings makes them the most common forms found in nature. mdpi.com The cyclization of the precursor, 4-hydroxydecanoic acid, to γ-decalactone is known to occur spontaneously at room temperature, particularly in the presence of dilute acids (e.g., pH 2) or with heating. mdpi.commdpi.com Similarly, 5-hydroxy fatty acids readily cyclize to form δ-lactones. acs.org The process is driven by the formation of the stable cyclic ester structure, which removes the precursor from the system, pulling the equilibrium towards the lactone. acs.org

In a typical microbial biotransformation process, a microorganism first produces the necessary hydroxy fatty acid, such as (13R)-coriolic acid. mdpi.com This precursor is then shortened via the β-oxidation pathway. After a specific number of β-oxidation cycles, the resulting 5-hydroxydecanoic acid is released and can undergo spontaneous lactonization, especially under the acidic conditions often present in fermentation media. mdpi.comresearchgate.net

Microbial Fermentation and Biotransformation

Microbial systems provide a versatile platform for the synthesis of (+)-delta-decalactone through two primary strategies: the reduction of unsaturated precursor lactones and the multi-step conversion of fatty acids. These processes can be mediated by a diverse range of bacteria and yeasts, each with unique enzymatic machinery and metabolic characteristics.

Bacteria have demonstrated considerable potential in the stereospecific conversion of precursor molecules to (+)-delta-decalactone. Key processes include the direct reduction of naturally occurring unsaturated lactones and the anaerobic hydrogenation of related compounds.

A significant pathway for the production of (+)-delta-decalactone involves the microbial reduction of massoia lactone ((R)-(-)-5,6-dihydro-6-pentyl-2H-pyran-2-one), a compound readily available from the bark oil of the Massoia tree (Cryptocarya massoia). Various bacterial genera have been identified for their ability to efficiently catalyze this transformation. Genera such as Pseudomonas, Proteus, Bacillus, Cellulomonas, Micrococcus, Xanthomonas, and Acetobacter possess the necessary enzymatic capabilities for this reduction google.comnih.gov.

The process typically involves incubating the chosen bacterial strain in a suitable culture medium, followed by the addition of massoia lactone or massoi bark oil. The bioconversion is often carried out in the presence of an organic solvent to enhance the solubility of the substrate google.com. Research has shown that strains like Pseudomonas putida can effectively convert massoia lactone into delta-decalactone. In one documented process, P. putida ATCC 33015 was incubated with massoi bark oil, leading to the production of high-purity delta-decalactone google.com.

| Microorganism | Substrate | Incubation Time (hours) | Product | Yield/Purity |

|---|---|---|---|---|

| Pseudomonas putida ATCC 33015 | Massoi bark oil (55% massoia lactone) | 48 | delta-Decalactone | 194.8 g of 97% pure product from 2,350 g of oily layer google.com |

An alternative bacterial approach involves the anaerobic hydrogenation of unsaturated lactones, such as 2-decen-5-olide, to yield delta-decalactone. This bioprocess is particularly notable for its use of anaerobic bacteria, with the genus Clostridium being a primary example google.com. This method contrasts with many other microbial transformations that occur under aerobic conditions google.com.

The key enzyme in this process is 2-enoate-reductase, which has been identified in certain Clostridium strains and is responsible for catalyzing the hydrogenation of α,β-unsaturated carboxylic acids and related structures google.com. Several species within the Clostridium genus have been found to be effective microbial catalysts for this reaction, including Clostridium tyrobutyricum, C. pasteurianum, C. beijerinckii, and C. acetobutylicum google.com. This anaerobic fermentation process offers a distinct and efficient route for producing delta-decalactone from unsaturated precursors.

Yeasts, particularly oleaginous species, are well-suited for the production of fatty acid-derived compounds like delta-decalactone. Their robust metabolism and ability to accumulate lipids make them ideal candidates for biotransformation processes starting from fatty acid feedstocks.

The non-conventional yeast Yarrowia lipolytica has emerged as a powerful platform for the production of various valuable chemicals, including delta-decalactone nih.govnih.gov. This yeast can convert unsaturated fatty acids, such as linoleic acid, into delta-decalactone through a multi-step intracellular process nih.gov. The pathway involves the hydration of the fatty acid to form a hydroxy fatty acid intermediate, followed by rounds of β-oxidation to shorten the carbon chain, and subsequent lactonization to form the final delta-decalactone product nih.gov.

A one-pot reaction has been developed utilizing linoleate 13-hydratase and whole Y. lipolytica cells to produce delta-decalactone from linoleic acid. This process demonstrates the feasibility of using this yeast for the de novo synthesis of the target lactone from a readily available fatty acid nih.gov.

| Microorganism | Substrate | Reaction Time (hours) | Product Titer (g/L) | Molar Conversion Yield (%) | Productivity (mg/L/h) |

|---|---|---|---|---|---|

| Yarrowia lipolytica (whole cells) | Linoleic Acid | 18 | 1.9 nih.gov | 31 nih.gov | 106 nih.gov |

To improve the economic viability of microbial production, metabolic engineering of the host organism is crucial. In the context of Y. lipolytica, strain engineering efforts are focused on enhancing the metabolic flux towards the desired product, delta-decalactone. General strategies involve the overexpression of key enzymes in the biosynthetic pathway and the deletion or downregulation of genes in competing pathways nih.govnih.gov.

For fatty acid-derived products, this often includes engineering the acetyl-CoA metabolism, which is a central precursor for fatty acid synthesis nih.gov. By optimizing the expression of enzymes involved in the β-oxidation pathway and potentially introducing heterologous enzymes with higher activity or desired specificity, the conversion of fatty acid substrates to lactone precursors can be significantly enhanced. While specific details on the genetic modifications solely for delta-decalactone are part of ongoing research, the principles established for the production of other fatty acid-derived molecules in Y. lipolytica, such as other lactones and nutritional fatty acids, provide a clear roadmap for future strain improvement nih.govresearchgate.net. These strategies are aimed at increasing the titer, yield, and productivity of delta-decalactone, making the biotechnological route more competitive.

Yeast-Mediated Production

Yarrowia lipolytica as a Production Platform

Optimization of Fed-Batch Bioreactor Operations

Fed-batch bioreactors are frequently employed in biotechnological production to control substrate concentration, which can be crucial when high substrate levels inhibit microbial growth or product formation. The optimization of fed-batch operations involves developing a feeding strategy that maintains an optimal substrate concentration to maximize productivity. This is a complex challenge due to the nonlinear dynamics of bioreactors.

Simulation-based approaches and mathematical modeling are used to determine the optimal feed profile. These methods can maximize the productivity of the desired product while minimizing fermentation time. For instance, in processes where product formation is inhibited by excess substrate, a controlled feeding strategy is essential to maintain low substrate concentrations for high product yields, while also providing enough substrate to support cell growth.

| Parameter | Description | Impact on Production |

| Feed Rate | The rate at which substrate is added to the bioreactor. | A controlled feed rate prevents substrate inhibition and maintains optimal conditions for cell growth and product formation. |

| Substrate Concentration | The amount of substrate present in the bioreactor. | High concentrations can be inhibitory, while low concentrations can limit growth and productivity. |

| Fermentation Time | The duration of the fermentation process. | Optimization aims to minimize this time while maximizing product yield. |

| Productivity | The rate of product formation over time. | The primary goal of optimizing fed-batch operations is to maximize productivity. |

Candida sorbophila for Hydroxy Fatty Acid Conversion

The yeast Candida sorbophila has been identified as a microorganism capable of producing lactones, including δ-decalactone, from hydroxy fatty acids. This process involves the biotransformation of a suitable hydroxy fatty acid precursor by the yeast. Candida sorbophila can produce a lactone precursor, a hydroxy fatty acid, which can then be converted into the corresponding lactone through lactonization.

Specifically for δ-decalactone, Candida sorbophila can be cultured in a medium containing 11-hydroxypalmitic acid or its ethyl ester to produce δ-decalactone. The produced δ-hydroxydecanoic acid is then lactonized to form δ-decalactone. This method can yield optically active δ-decalactone.

| Substrate | Product | Microorganism | Key Aspect |

| 11-hydroxypalmitic acid | (+)-delta-Decalactone | Candida sorbophila | Production of an optically active lactone through biotransformation. google.com |

| Ethyl 11-hydroxypalmitate | (+)-delta-Decalactone | Candida sorbophila | Use of a derivative of the hydroxy fatty acid as a starting material. google.com |

Impact of Culture Conditions

The conditions under which the microbial culture is maintained have a profound impact on the yield and purity of the desired product. Key parameters include pH, temperature, and the availability of oxygen.

Influence of pH and Temperature

The pH of the culture medium and the incubation temperature are critical factors that govern the efficiency of microbial biotransformation. The optimal pH and temperature can vary significantly between different microorganisms. For the production of γ-decalactone by Rhodotorula aurantiaca, for example, the highest production was achieved at an initial pH of 7.0 and a temperature of 14°C. researchgate.net In another study involving Yarrowia lipolytica and Lindnera saturnus, the optimal initial pH for γ-decalactone production was found to be 6 for Y. lipolytica and 5 for L. saturnus. sbmicrobiologia.org.brnih.govresearchgate.net Generally, for lactone production from massoia lactone, a pH range of about 6 to 8 and a temperature range of 15 to 40°C are considered suitable, with a preferred range of 20 to 35°C. googleapis.com

| Microorganism | Product | Optimal pH | Optimal Temperature (°C) |

| Rhodotorula aurantiaca A19 | γ-decalactone | 7.0 researchgate.net | 14 researchgate.net |

| Yarrowia lipolytica CCMA 0242 | γ-decalactone | 6 sbmicrobiologia.org.brnih.govresearchgate.net | Not Specified |

| Lindnera saturnus CCMA 0243 | γ-decalactone | 5 sbmicrobiologia.org.brnih.govresearchgate.net | Not Specified |

| General Microbial Reduction | 5-decalactone | 6-8 googleapis.com | 15-40 googleapis.com |

Effects of Oxygen Concentration and Aeration

Oxygen concentration and aeration rates are crucial parameters in the biotechnological production of decalactones, as oxygen is involved in the β-oxidation pathway responsible for the formation of the lactone precursor. The oxygen transfer rate (OTR) can be manipulated by adjusting agitation and aeration rates.

Studies on γ-decalactone production by Yarrowia lipolytica have shown a direct influence of OTR on production. core.ac.ukresearchgate.net An increase in agitation and aeration generally leads to a higher oxygen transfer rate. core.ac.uk However, the effect on lactone production can be complex. While higher oxygen availability can enhance cell growth, it may not always lead to higher lactone accumulation. In some cases, lower aeration rates have been associated with increased γ-decalactone production, possibly due to the inhibition of enzymes that degrade the lactone. researchgate.net It has been demonstrated that under high agitation and aeration, a stable dissolved oxygen concentration can be maintained, which influences the production rate. core.ac.uk

| Parameter | Condition | Effect on γ-decalactone Production by Y. lipolytica |

| Agitation and Aeration | Low (400 rpm, 1.7 L·min⁻¹) | Lower oxygen transfer rate, potentially leading to higher final lactone concentration due to reduced degradation. core.ac.uk |

| Agitation and Aeration | High (650 rpm, 5.1 L·min⁻¹) | Higher oxygen transfer rate, leading to an increased production rate but not necessarily a higher maximum concentration. core.ac.uk |

| Dissolved Oxygen | Stable (40-60%) | Maintained at high agitation and aeration rates, influencing the production rate. core.ac.uk |

| Oxygen Availability | Increased | Can accelerate yeast growth but may decrease overall γ-decalactone production under high-pressure conditions. nih.gov |

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis offers a highly selective alternative to whole-cell biotransformation for the production of chiral compounds like (+)-delta-decalactone. This approach utilizes isolated enzymes to catalyze specific reactions.

Alcohol Dehydrogenase-Catalyzed Oxidation of Racemic Diols

Alcohol dehydrogenases (ADHs) are versatile biocatalysts that can be used for the stereoselective oxidation of alcohols. frontiersin.orgresearchgate.net In the context of lactone synthesis, ADHs can catalyze the oxidation of racemic diols to produce enantiomerically enriched lactones. researchgate.net This process typically involves the oxidation of a primary alcohol group to an aldehyde, which then cyclizes to form a lactol, followed by further oxidation to the lactone.

The enzymatic oxidation of racemic decane-1,5-diol using different alcohol dehydrogenases can yield enantiomerically enriched δ-decalactones. The choice of ADH is critical as it determines the stereoselectivity of the reaction, allowing for the targeted synthesis of either the (+) or (-) isomer. This method provides a direct route to optically active lactones from readily available diol substrates.

| Enzyme | Substrate | Product | Key Finding |

| Alcohol Dehydrogenase (ADH) | Racemic decane-1,5-diol | Enantiomerically enriched δ-decalactone | The choice of ADH dictates the enantiomeric excess and the specific isomer produced. researchgate.net |

| Horse Liver Alcohol Dehydrogenase (HLADH) | Racemic diols | Chiral lactones | Can be used in combination with a cofactor regeneration system for efficient lactone synthesis. nih.gov |

Chemical Synthesis and Chiral Resolution

Conventional Synthetic Pathways

Conventional methods for synthesizing delta-decalactone (B1670226) typically result in a racemic mixture, which contains equal amounts of the (+) and (-) enantiomers. These approaches are often characterized by their use of well-established organic reactions.

The Baeyer-Villiger oxidation is a classic and widely utilized method for the synthesis of lactones from cyclic ketones. wikipedia.orgorganic-chemistry.org This reaction involves the oxidation of a ketone to an ester or a lactone using a peroxyacid or a peroxide as the oxidant. wikipedia.orgorganic-chemistry.org

In the context of delta-decalactone synthesis, a common precursor is 2-pentylcyclopentanone. This cyclic ketone undergoes oxidation, leading to the insertion of an oxygen atom between the carbonyl carbon and the adjacent carbon atom, thereby forming the six-membered lactone ring of delta-decalactone. researchgate.net The reaction is typically carried out using peracids such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid. nih.gov More environmentally benign approaches have also been explored, utilizing hydrogen peroxide in conjunction with a catalyst. nih.gov

The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect, as the oxygen atom can potentially insert on either side of the carbonyl group. The migratory aptitude of the adjacent carbon groups dictates the outcome, with more substituted groups generally migrating preferentially. organic-chemistry.org

A notable challenge with this route is the potential for the formation of isomeric by-products, which can complicate the purification process. asianpubs.org Nevertheless, the Baeyer-Villiger oxidation remains a cornerstone in the synthesis of delta-decalactone due to its reliability and the accessibility of the starting materials.

Table 1: Key Reagents in Baeyer-Villiger Oxidation for delta-Decalactone Synthesis

| Reagent | Role |

| 2-Pentylcyclopentanone | Ketone precursor |

| m-CPBA | Peroxyacid oxidant |

| Peroxyacetic acid | Peroxyacid oxidant |

| Hydrogen Peroxide | "Green" oxidant |

| Lewis Acids | Catalysts |

Another prominent conventional pathway to delta-decalactone involves an aldol (B89426) condensation reaction followed by a hydrogenation step. asianpubs.org This sequence typically begins with the base-catalyzed aldol condensation of cyclopentanone (B42830) and n-valeraldehyde. asianpubs.org This reaction forms 2-pentylidene cyclopentanone, which is an α,β-unsaturated ketone. asianpubs.org

The subsequent step is the hydrogenation of the carbon-carbon double bond and the carbonyl group of 2-pentylidene cyclopentanone. This reduction is commonly achieved using a catalyst such as platinum on carbon (Pt/C) under a hydrogen atmosphere. asianpubs.org The hydrogenation yields 2-pentylcyclopentanone, which can then be subjected to Baeyer-Villiger oxidation as described in the previous section to afford delta-decalactone. asianpubs.org

One of the advantages of this synthetic route is the ready availability and low cost of the starting materials, cyclopentanone and n-valeraldehyde. The yields for the aldol condensation and subsequent dehydration can be quite high, reaching up to 86.3% for the formation of 2-pentylidene cyclopentanone. asianpubs.org The subsequent hydrogenation step to produce 2-pentenyl cyclopentanone has been reported with yields as high as 91.5%. asianpubs.org

Table 2: Reaction Sequence for Aldol Condensation and Hydrogenation Pathway

| Step | Reactants | Product |

| 1. Aldol Condensation | Cyclopentanone, n-Valeraldehyde | 2-Pentylidene cyclopentanone |

| 2. Hydrogenation | 2-Pentylidene cyclopentanone, H₂ | 2-Pentylcyclopentanone |

| 3. Baeyer-Villiger Oxidation | 2-Pentylcyclopentanone | delta-Decalactone |

Enantioselective Chemical Synthesis

The synthesis of enantiomerically pure (+)-delta-decalactone is of high commercial interest. Enantioselective synthesis aims to produce a single enantiomer, thereby avoiding the need for subsequent resolution of a racemic mixture.

Asymmetric induction involves the use of a chiral influence during a chemical reaction to favor the formation of one enantiomer over the other. nih.govresearchgate.net This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

One successful strategy for the asymmetric synthesis of chiral delta-lactones involves the use of Evans' aldol reaction. researchgate.netbath.ac.uk This method utilizes a chiral auxiliary, such as a chiral oxazolidinone, to control the stereochemistry of an aldol reaction. The chiral auxiliary is first acylated, and the resulting N-acyl oxazolidinone is then reacted with an aldehyde to produce a β-hydroxy carbonyl compound with high diastereoselectivity. Subsequent removal of the chiral auxiliary and further transformations can lead to the desired chiral delta-lactone.

Asymmetric Baeyer-Villiger oxidation has also been explored for the synthesis of chiral lactones. nih.gov This can be achieved using chiral catalysts or by employing enzymes known as Baeyer-Villiger monooxygenases (BVMOs), which can exhibit high enantioselectivity. wikipedia.org The use of chiral metal complexes as catalysts in the Baeyer-Villiger reaction has shown promise in achieving high enantioselectivities. nih.govresearchgate.net

When a racemic mixture of delta-decalactone or its precursors is produced, chiral resolution can be employed to separate the enantiomers. chiralpedia.compharmtech.com

Enzymatic Kinetic Resolution

A highly effective method for the chiral resolution of precursors to delta-decalactone is enzymatic kinetic resolution. nih.govnih.gov This technique utilizes enzymes, often lipases, that selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. wikipedia.orgresearchgate.net

For instance, a racemic mixture of delta-hydroxy esters, which are precursors to delta-lactones, can be resolved through lipase-catalyzed transesterification. nih.gov The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. High enantiomeric excesses (ee) of up to 99% have been achieved using this method. nih.gov

Dynamic Kinetic Resolution

A more advanced approach is dynamic kinetic resolution, which combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. nih.gov This allows for a theoretical yield of 100% for the desired enantiomer, as the unreactive enantiomer is continuously converted back to the racemic mixture. This has been successfully applied to the synthesis of chiral delta-lactones by combining a lipase-catalyzed transesterification with a ruthenium-catalyzed racemization of the starting alcohol. nih.gov

Table 3: Comparison of Chiral Synthesis Strategies

| Strategy | Description | Advantages |

| Asymmetric Induction | Use of chiral catalysts or auxiliaries to favor one enantiomer. | Direct formation of the desired enantiomer. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | High enantioselectivity, mild reaction conditions. |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization. | Potentially 100% yield of the desired enantiomer. |

Enantiomeric Forms and Stereochemical Research

Characterization of (+)- and (-)-Enantiomers (R- and S-configurations)

The two enantiomers of delta-decalactone (B1670226) are distinguished by their opposite stereochemical configurations at the chiral center, designated as 'R' (from the Latin rectus for right) and 'S' (from the Latin sinister for left) according to the Cahn-Ingold-Prelog priority rules. The (+) and (-) notation refers to the direction in which each enantiomer rotates plane-polarized light, with the (+)-enantiomer being dextrorotatory and the (-)-enantiomer being levorotatory.

The (R)-(+)-delta-decalactone enantiomer is characterized by a specific spatial arrangement of the atoms around its stereocenter. Conversely, the (S)-(-)-delta-decalactone possesses the mirror-image configuration. While sharing the same chemical formula (C10H18O2) and molecular weight (170.25 g/mol ), their three-dimensional structures are distinct. nih.govwikipedia.org This structural difference is the basis for their differential interactions with other chiral molecules, such as biological receptors.

Enantiomeric Ratio (ER) and Enantiomeric Excess (EE) Determination

The enantiomeric composition of a delta-decalactone sample is described by its enantiomeric ratio (ER) or enantiomeric excess (ee). The enantiomeric ratio specifies the proportion of each enantiomer, while the enantiomeric excess is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present than the other. wikipedia.org A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, whereas a pure enantiomer has an ee of 100%. wikipedia.org

The determination of ER and ee is crucial for assessing the success of asymmetric syntheses and for characterizing natural products. thieme-connect.de Historically, optical rotation was used to determine optical purity, which was often equated with enantiomeric excess. wikipedia.orgmasterorganicchemistry.com However, modern analytical techniques provide more accurate and direct measurements. Chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) using a chiral stationary phase, are commonly employed to separate and quantify the individual enantiomers. masterorganicchemistry.com Spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents or chiral derivatizing agents, and circular dichroism (CD) spectroscopy, are also powerful tools for determining enantiomeric composition. nih.govacs.orgbohrium.comnih.gov

| Parameter | Description | Example |

|---|---|---|

| Enantiomeric Ratio (ER) | The ratio of the amount of one enantiomer to the other in a mixture. | An ER of 95:5 indicates that the mixture contains 95% of one enantiomer and 5% of the other. |

| Enantiomeric Excess (ee) | A measurement of the purity of a chiral sample, calculated as the absolute difference in the mole fractions of the two enantiomers. | A sample with 70% of the (R)-enantiomer and 30% of the (S)-enantiomer has an ee of 40% (70% - 30%). wikipedia.org |

Stereospecificity in Biosynthetic and Enzymatic Reactions

The production of delta-decalactone in nature often proceeds with a high degree of stereospecificity, meaning that one enantiomer is preferentially or exclusively formed. This is due to the chiral nature of the enzymes involved in its biosynthetic pathways. cambridge.org Microorganisms and plants can synthesize specific enantiomers of delta-decalactone through various enzymatic reactions, such as the Baeyer-Villiger oxidation of cyclic ketones or the lactonization of hydroxy fatty acids. mdpi.comnih.gov

For instance, biocatalytic methods have been developed for the synthesis of chiral lactones with high efficiency. nih.gov Engineered carbonyl reductases have been used for the stereoselective synthesis of chiral δ-lactones, achieving high enantiopurities. rsc.org The enzymatic oxidation of diols catalyzed by alcohol dehydrogenases can also produce enantiomerically enriched decalactones. nih.gov These biocatalytic routes offer an environmentally friendly alternative to chemical synthesis and provide access to important chiral building blocks. nih.gov Research has demonstrated the synthesis of (S)-δ-decalactone with over 90% ee through a chemo-enzymatic process involving the C-H-lactonization of decanoic acid. manchester.ac.uk

Differential Biological Activity of Enantiomers

The distinct three-dimensional structures of the (R)- and (S)-enantiomers of delta-decalactone lead to significant differences in their biological activities. This is a common phenomenon in stereochemistry, where the interaction of a chiral molecule with a chiral biological receptor is highly specific.

The two enantiomers of delta-decalactone are perceived differently by the olfactory systems of humans and other animals. The (R)-(+)-delta-decalactone is often described as having a fruity, coconut-like, and peachy aroma. In contrast, the (S)-(-)-delta-decalactone is reported to have a nutty odor with a fruity undertone. wikipedia.org These differences in sensory perception are due to the specific interactions of each enantiomer with the chiral olfactory receptors in the nose.

| Enantiomer | Reported Odor Profile |

|---|---|

| (R)-(+)-delta-Decalactone | Fruity, coconut, peach, herbal. acsint.biz |

| (S)-(-)-delta-Decalactone | Nutty with a fruity undertone. wikipedia.org |

In the insect world, specific enantiomers of delta-decalactone can act as powerful semiochemicals, including pheromones. For the hermit beetle, Osmoderma eremita, the male produces (R)-(+)-gamma-decalactone as a sex pheromone to attract females. slu.seresearchgate.net While this is a gamma-lactone, it highlights the principle of enantiomeric specificity in insect chemical communication. Research on other related species has shown that males of at least three Palearctic species of the genus Osmoderma produce (R)-(+)-γ-decalactone as an aggregation-sex pheromone. nih.govresearchgate.net This specificity ensures that the chemical signal is correctly interpreted by conspecifics, playing a crucial role in mating and reproduction.

The enantiomers of decalactones can also have differential effects on the behavior of other insects, such as aphids. Studies have shown that the deterrent activity of decalactones against the peach-potato aphid (Myzus persicae) depends on the size of the lactone ring and the enantiomeric purity of the compound. nih.govplos.org While delta-decalactone appeared to be inactive against M. persicae, the enantiomeric purity was found to be crucial for the expression and durability of deterrent properties in the related gamma-decalactone. nih.govplos.org Specifically, only the (–)-(S)-γ-decalactone showed a strong and lasting limiting effect on aphid feeding. nih.govplos.org This demonstrates that insects can distinguish between enantiomers and that this ability can influence their feeding behavior.

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of volatile and semi-volatile compounds like delta-decalactone. It allows for the separation of the target analyte from a complex mixture prior to its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds. In the analysis of delta-decalactone, GC separates the compound from other volatile components in a sample based on its boiling point and affinity for the stationary phase of the chromatographic column. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process causes the molecule to fragment into a predictable pattern.

The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification. The molecular ion peak ([M]⁺) for delta-decalactone (C₁₀H₁₈O₂) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (170.25 g/mol ). However, the base peak, which is the most abundant fragment, is typically found at m/z 99. This prominent fragment is characteristic of δ-lactones and is crucial for their identification. Other significant fragments are also observed, aiding in the structural confirmation. nih.gov GC-MS has been widely applied to identify delta-decalactone in various food products and natural sources. thegoodscentscompany.com

Table 1: Characteristic Mass Fragments for delta-Decalactone in GC-MS Analysis

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Ion Fragment |

|---|---|---|

| 99 | 100 | [M-C₅H₁₁O]⁺ |

| 71 | ~41 | [C₄H₇O]⁺ |

| 42 | ~37 | [C₃H₆]⁺ |

| 41 | ~37 | [C₃H₅]⁺ |

| 55 | ~34 | [C₄H₇]⁺ |

Data derived from spectral information available in public databases. nih.gov

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of gas chromatography with human sensory perception. As compounds elute from the GC column, the effluent is split into two paths. One path leads to a standard detector (like MS or a Flame Ionization Detector), while the other is directed to a sniffing port where a trained analyst can assess the odor of each separated compound.

Delta-decalactone possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-(+)-delta-decalactone and (S)-(-)-delta-decalactone. These enantiomers often exhibit different sensory properties and biological activities. Chiral gas chromatography is essential for separating and quantifying these individual enantiomers.

This technique employs a special type of stationary phase that is itself chiral, often based on derivatized cyclodextrins. These chiral stationary phases interact differently with each enantiomer, resulting in different retention times and allowing for their separation. This is critical for authenticity studies, as the enantiomeric ratio of delta-decalactone can indicate its origin (natural vs. synthetic). For instance, specific enantiomers of lactones are found in certain fruits like raspberries and peaches, and chiral GC can verify their natural distribution. gcms.cz The determination of enantiomeric excess (ee) is a key outcome of this analysis. rsc.org

Spectrometric Approaches for Quantification

While chromatography separates components, spectrometry provides the means for their sensitive and accurate quantification, often at trace levels.

For the detection and quantification of (+)-delta-decalactone at very low concentrations, Triple Stage Quadrupole Mass Spectrometry (GC-MS/MS), also known as tandem mass spectrometry, is employed. This technique offers superior sensitivity and selectivity compared to single quadrupole GC-MS by reducing chemical noise and matrix interferences.

In GC-MS/MS, a specific precursor ion (e.g., the molecular ion or a major fragment like m/z 99) of delta-decalactone is selected in the first quadrupole. This ion is then fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), ensures that the detected signal is highly specific to the target analyte. This method achieves very low detection and quantification limits, making it suitable for analyzing trace amounts of lactones in complex matrices like wine. researchgate.net

Gas Chromatography-Combustion/Pyrolysis-Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) is a powerful tool for verifying the authenticity of flavor compounds like delta-decalactone. This method determines the stable isotope ratios of carbon (¹³C/¹²C) and hydrogen (²H/¹H) in the molecule. These ratios, expressed in delta notation (δ¹³C and δ²H), vary depending on the compound's origin (e.g., natural from a specific plant, biotechnologically produced, or chemically synthesized).

For example, delta-decalactone sourced from Prunus fruits (peaches, apricots) can be analytically differentiated from synthetic or biotechnologically produced ("natural") versions based on its distinct isotopic signature. nih.govacs.org Research has shown that delta-decalactone from these fruits has δ¹³C values ranging from -34.0‰ to -37.9‰, whereas synthetic and other "natural" sources show values in the range of -27.7‰ to -30.1‰. acs.orgacs.org This clear differentiation allows GC-C/P-IRMS to be a definitive method for authenticity assessment in the flavor industry. nih.govacs.org

Table 2: Isotope Ratio Values for delta-Decalactone from Various Sources

| Source | δ¹³C (‰ V-PDB) | δ²H (‰ V-SMOW) |

|---|---|---|

| Prunus Fruits (Peach, Apricot, Nectarine) | -34.0 to -37.9 | -171 to -228 |

| Synthetic (Nature-Identical) | -28.2 | -171 |

| "Natural" (Biotechnological) | -27.7 to -30.1 | -185 to -230 |

Data sourced from a 2005 study in the Journal of Agricultural and Food Chemistry. nih.govacs.org

Advanced Analytical Methodologies

The accurate identification and quantification of (+)-delta-decalactone in various complex matrices, such as food products and fermentation broths, necessitate sophisticated analytical techniques. These methods are crucial for quality control, flavor profile analysis, and research into its biosynthesis. Advanced methodologies focus on enhancing sensitivity, selectivity, and accuracy, overcoming challenges posed by the compound's volatility and the complexity of the sample matrix.

Emerging Research Frontiers

Engineering of Novel Production Hosts for Enhanced Biosynthesis

The development of efficient and sustainable methods for producing (+)-δ-decalactone is a key area of research, with a significant focus on the metabolic engineering of microorganisms. The oleaginous yeast Yarrowia lipolytica has been identified as a promising production host due to its ability to accumulate lipid-derived compounds.

Metabolic engineering strategies have been employed to enhance the biosynthesis of δ-decalactone in Y. lipolytica. By manipulating the fatty acid metabolism and the β-oxidation pathway, researchers have successfully channeled precursors towards the formation of δ-decalactone. For instance, engineered strains of Y. lipolytica have been developed to produce δ-decalactone from linoleic acid, with studies showing a four-fold improvement in titer through metabolic engineering. researchgate.net

In addition to genetic modifications, process engineering has also played a crucial role in improving production. One-pot biotransformation processes using whole cells of Y. lipolytica have been developed, streamlining the conversion of substrates to the final product. researchgate.net Under optimized conditions, including a one-pot reaction with linoleate (B1235992) 13-hydratase, whole Y. lipolytica cells have produced up to 1.9 g/L of δ-decalactone from 13-hydroxy-9(Z)-octadecenoic acid. researchgate.net

| Production Host | Engineering Strategy | Substrate | Achieved Titer |

| Yarrowia lipolytica | Metabolic Engineering | Linoleic Acid | 4-fold increase in production |

| Yarrowia lipolytica | Whole-cell biotransformation | 13-hydroxy-9(Z)-octadecenoic acid | 1.9 g/L |

Discovery and Characterization of Undiscovered Biosynthetic Enzymes

The identification and characterization of novel enzymes are critical for developing efficient biocatalytic routes to (+)-δ-decalactone. Research in this area has led to the discovery of enzymes with high selectivity for the synthesis of δ-lactone precursors.

A notable discovery is a wild-type cytochrome P450 monooxygenase, CYP116B46, from the thermophilic bacterium Tepidiphilus thermophilus. This enzyme has been shown to catalyze the regio- and stereoselective hydroxylation of decanoic acid at the C5 position, yielding (S)-5-hydroxydecanoic acid, a direct precursor for (S)-δ-decalactone. researchgate.netnih.gov More recently, three short unspecific peroxygenases have been identified that selectively hydroxylate the C4 and C5 positions of C8–C12 fatty acids, which then lactonize to the corresponding γ- and δ-lactones. nih.gov

The enzymes of the β-oxidation pathway in yeasts like Yarrowia lipolytica are also under investigation. Acyl-CoA oxidases, which are key enzymes in this pathway, have been found to influence the accumulation of C10 lactone precursors. nih.gov Understanding the function and regulation of these enzymes is crucial for engineering strains with improved production capabilities.

| Enzyme Class | Specific Enzyme | Source Organism | Catalytic Function | Relevance to (+)-δ-Decalactone |

| Cytochrome P450 Monooxygenase | CYP116B46 | Tepidiphilus thermophilus | Regio- and stereoselective C5 hydroxylation of decanoic acid | Production of (S)-5-hydroxydecanoic acid precursor |

| Unspecific Peroxygenases | Not specified | Fungi | Selective hydroxylation of C4 and C5 positions of fatty acids | Formation of δ-lactone precursors |

| Acyl-CoA Oxidase | Aox | Yarrowia lipolytica | β-oxidation of fatty acids | Influences accumulation of C10 lactone precursors |

Elucidation of Complete Biosynthetic Pathways in Complex Organisms

Understanding the complete biosynthetic pathways of (+)-δ-decalactone in various organisms is fundamental for harnessing their natural production capabilities. In microorganisms, the biosynthesis is often linked to fatty acid metabolism.

In the yeast Sporidiobolus salmonicolor, studies using labeled precursors have suggested that the biosynthesis of δ-decalactone from linoleic acid proceeds through a 13-lipoxygenase-peroxidase pathway, followed by several cycles of β-oxidation to shorten the carbon chain to C10, which then lactonizes. mdpi.com Generally, it is accepted that lactone formation begins with the hydroxylation of an unsaturated fatty acid, a reaction catalyzed by enzymes such as hydroxylases, desaturases, or lipoxygenases. mdpi.com

While significant progress has been made in identifying the key enzymatic steps, the complete genetic and biochemical characterization of these pathways remains an area of active investigation. Elucidating the full sequence of reactions and the genes encoding the responsible enzymes will be instrumental for the rational design of engineered production systems.

Advanced Chiral Biocatalysis for Enantiopure (+)-δ-Decalactone

The production of enantiomerically pure (+)-δ-decalactone is highly desirable, as the enantiomers can have distinct sensory properties and biological activities. Advanced chiral biocatalysis offers a powerful approach to achieve high enantioselectivity.

One successful strategy is the chemo-enzymatic synthesis involving the enzymatic oxidation of racemic primary-secondary diols. The use of alcohol dehydrogenases, such as horse liver alcohol dehydrogenase (HLADH), has been demonstrated for the kinetic resolution of racemic decane-1,5-diol to produce enantiomerically enriched (+)-(R)-δ-decalactone. nih.govplos.org In a preparative scale biotransformation using a recombinant HLADH from Escherichia coli, (+)-(R)-δ-decalactone was obtained with an enantiomeric excess (ee) of 56%. plos.org

Another promising biocatalytic method involves the use of cytochrome P450 monooxygenases. The enzyme CYP116B46 has been utilized for the regio- and stereoselective hydroxylation of decanoic acid to produce (S)-5-hydroxydecanoic acid, which can then be chemically lactonized to (S)-δ-decalactone. researchgate.net This approach highlights the potential of combining enzymatic and chemical steps to achieve the desired chiral product. researchgate.net

| Biocatalyst | Type of Reaction | Substrate | Key Product | Reported Enantiomeric Excess (ee) |

| Horse Liver Alcohol Dehydrogenase (HLADH) | Enzymatic kinetic resolution | Racemic decane-1,5-diol | (+)-(R)-δ-Decalactone | 56% |

| Cytochrome P450 (CYP116B46) | Regio- and stereoselective hydroxylation | Decanoic acid | (S)-5-hydroxydecanoic acid | Not specified |

Role as a Monomer in Advanced Polymer and Biomaterial Synthesis

Beyond its use as a flavor and fragrance compound, (+)-δ-decalactone is emerging as a valuable renewable monomer for the synthesis of advanced polymers and biomaterials. The ring-opening polymerization of δ-decalactone leads to the formation of poly(δ-decalactone) (PDL), a biodegradable polyester (B1180765) with unique properties. taylorandfrancis.comnih.gov

PDL is an amorphous material with a low glass transition temperature (around -54 °C), making it flexible and suitable for applications requiring soft materials. rsc.orgrsc.org The presence of a pentyl side chain on the polyester backbone increases its lipophilicity, which can be advantageous for certain applications like drug delivery. taylorandfrancis.comnih.gov

Researchers have synthesized amphiphilic block copolymers by combining PDL with hydrophilic polymers like poly(ethylene glycol) (PEG). rsc.orgrsc.org These copolymers can self-assemble into micelles in aqueous environments, which have been shown to effectively encapsulate and provide sustained release of hydrophobic drugs such as Amphotericin B. rsc.orgrsc.org Furthermore, PDL has been successfully used as a soft segment in the creation of bio-based thermoplastic polyurethanes (TPUs), which exhibit good elastomeric properties and are promising for various biomedical applications. rsc.orgdigitellinc.com

| Polymer/Biomaterial | Monomers Used | Key Characteristics | Potential Applications |

| Poly(δ-decalactone) (PDL) | δ-Decalactone | Biodegradable, amorphous, low Tg, lipophilic | Soft segments in elastomers, drug delivery matrices |

| PEG-b-poly(δ-decalactone) | Poly(ethylene glycol), δ-Decalactone | Amphiphilic, forms micelles | Encapsulation and sustained release of drugs |

| PDL-based Thermoplastic Polyurethanes (TPUs) | Poly(δ-decalactone) diols, diisocyanates | Bio-based, elastomeric properties | Medical devices, tissue engineering |

Q & A

Q. What are the established synthetic routes for (+)-delta-Decalactone in laboratory settings?

(+)-delta-Decalactone is synthesized via oxidation of 2-pentylcyclopentanone using peracids (e.g., meta-chloroperbenzoic acid) to form the lactone ring. Chiral resolution techniques, such as enzymatic kinetic resolution or asymmetric catalysis, are employed to isolate the (+)-enantiomer. For enantiomerically pure production, ZEON Corporation developed a synthetic process involving molecular engineering of microbial hosts to achieve stereoselective biosynthesis .

Key Physical Properties (Synthetic):

Q. How can researchers confirm the enantiomeric purity of (+)-delta-Decalactone using analytical techniques?

Enantiomeric purity is assessed via chiral gas chromatography (GC) with β-cyclodextrin-based columns or nuclear magnetic resonance (NMR) using chiral shift reagents. For example, comparing the retention times of synthetic samples against natural isolates (e.g., coconut or peach extracts) helps validate stereochemical fidelity. Mass spectrometry (MS) coupled with GC further confirms molecular identity .

Q. What methodologies are recommended for detecting (+)-delta-Decalactone in natural matrices?

Solid-phase microextraction (SPME) followed by GC-MS is widely used to isolate and quantify (+)-delta-Decalactone in fruits (e.g., coconut, peach) and dairy products. Detection thresholds are typically ~100 ppb, requiring high-sensitivity instruments. For natural stereodifferentiation, compare isotopic ratios (δ¹³C) between synthetic and natural samples to identify adulteration .

Advanced Research Questions

Q. What methodological challenges arise when comparing the olfactory properties of (+)-delta-Decalactone with its constitutional isomers?

Constitutional isomers like gamma-Decalactone exhibit distinct odor profiles (peach vs. coconut). Challenges include isolating pure isomers and controlling environmental factors (humidity, temperature) during sensory trials. To resolve this, use odor activity value (OAV) calculations and panelist blinding protocols. Gas chromatography-olfactometry (GC-O) paired with descriptive analysis quantifies odor thresholds and perceptual differences .

Q. How can researchers address discrepancies in bioactivity data between synthetic and naturally derived (+)-delta-Decalactone?

Discrepancies often stem from trace impurities in natural extracts or stereochemical variations. Mitigation strategies:

Q. What advanced bioprocess optimizations improve the yield of (+)-delta-Decalactone in microbial systems?

Optimize fermentation conditions (pH, temperature, substrate feeding) and employ metabolic engineering to enhance precursor flux (e.g., fatty acid biosynthesis pathways). Pilot-scale bioreactors (e.g., 10-L fermenters) validate scalability, while proteomic profiling identifies enzyme bottlenecks. ZEON Corporation’s four-stage bioprocess (lab-scale to pilot-scale) achieved >90% enantiomeric excess (ee) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the stability of (+)-delta-Decalactone in long-term storage?

Contradictions arise from varying storage conditions (e.g., exposure to light, oxygen). Methodological recommendations:

Q. What statistical approaches reconcile differences in enantiomer abundance across natural sources?

Apply multivariate analysis (PCA or PLS-DA) to datasets comparing (+)-delta-Decalactone levels in fruits, cheeses, and synthetic batches. Cluster analysis identifies natural vs. synthetic origins, while bootstrapping validates significance. Reference isotopic (δ²H, δ¹³C) and enantiomeric ratio databases for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.